
3-Chlorocyclohex-2-en-1-one
Overview
Description
3-Chlorocyclohex-2-en-1-one (CAS: 5682-75-7) is a chlorinated cyclic enone with the molecular formula C₆H₇ClO and a molecular weight of 130.571 g/mol . Its monoisotopic mass is 130.018543 g/mol, and it is characterized by a conjugated enone system with a chlorine substituent at the C(3) position. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of aryloxy phenols and functionalized cyclohexenones via nucleophilic substitution or cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorocyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the chlorination of cyclohex-2-en-1-one using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution with Phenols
The chlorine atom at the 3-position undergoes nucleophilic displacement with phenols under mild basic conditions. Clive et al. (2023) demonstrated that treatment with phenols (e.g., resorcinol) in the presence of K₂CO₃ yields 3-(aryloxy)cyclohex-2-en-1-ones at ambient temperature . This reaction avoids heavy-metal catalysts and leverages the 1,3-functional group relationship in the starting material to direct substitution.
Mechanistic Highlights :
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Deprotonation of phenol by K₂CO₃ generates a phenoxide nucleophile.
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Nucleophilic attack at the chloro-substituted carbon forms an intermediate cyclohexenone.
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The reaction proceeds regioselectively due to the electron-withdrawing carbonyl group .
Bromination at the C(2) Position
The enone system facilitates electrophilic bromination. Clive et al. (2023) reported that treating 3-(aryloxy)cyclohex-2-en-1-ones with N-bromosuccinimide (NBS) in DMF introduces a bromine atom at the C(2) position . This step is critical for subsequent aromatization.
Conditions :
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Reagent: NBS (1.1 equiv)
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Solvent: DMF
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Temperature: Ambient
Aromatization to 3-(Aryloxy)phenols
Brominated intermediates undergo aromatization using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene or acetonitrile. This step eliminates HBr, converting the cyclohexenone ring into a phenolic aromatic system .
Key Advantages :
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No requirement for high temperatures or metal catalysts.
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High functional group tolerance (esters, nitriles, halogens remain intact) .
Grignard Reactions
While not directly reported for 3-chlorocyclohex-2-en-1-one, its ketone group is theoretically reactive toward Grignard reagents. General reactivity patterns suggest:
Scientific Research Applications
Synthesis and Functionalization
The synthesis of 3-chlorocyclohex-2-en-1-one has been widely investigated, leading to its use as a key intermediate in the production of more complex organic molecules. A notable method involves treating this compound with phenols in the presence of potassium carbonate (K₂CO₃), which yields 3-(aryloxy)cyclohex-2-en-1-ones. This reaction demonstrates the compound's ability to participate in nucleophilic substitution reactions, facilitating the formation of diverse aryloxy derivatives .
Table 1: Synthesis Pathways for this compound Derivatives
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Nucleophilic Substitution | Phenols + K₂CO₃ | Ambient temperature | 3-(aryloxy)cyclohex-2-en-1-ones |
Bromination | NBS in DMF | Ambient temperature | Brominated products |
Aromatization | DBU in PhMe or MeCN | Ambient temperature | 3-(aryloxy)phenols |
Pharmacological Applications
Recent studies have highlighted the potential pharmacological applications of derivatives synthesized from this compound. For instance, compounds derived from this precursor have been evaluated for their ability to inhibit nitric oxide synthases (nNOSs), which are crucial targets for treating various disorders related to nitric oxide dysregulation . The synthesized m-aryloxy phenols have shown promising results as selective inhibitors, indicating their potential use in medicinal chemistry.
Case Study: Inhibition of nNOSs
A study demonstrated that m-aryloxy phenols synthesized from this compound exhibited inhibitory activity against different isoforms of nNOSs. The research involved:
- Synthesis : Using K₂CO₃ to form aryloxy derivatives.
- Evaluation : Testing for inhibitory effects against rat nNOSs, bovine eNOSs, and murine iNOSs.
The results indicated that certain derivatives displayed low micromolar to sub-micromolar concentrations of activity, suggesting significant therapeutic potential .
Material Science Applications
Beyond pharmacology, this compound and its derivatives have found applications in materials science, particularly in the development of functional plastics and electronic materials. The versatility of m-aryloxy phenols allows them to be incorporated into polymers, enhancing their properties for specific applications.
Table 2: Applications in Material Science
Application Area | Compound Type | Functionality |
---|---|---|
Functional Plastics | m-Aryloxy Phenols | Enhancements in thermal stability and mechanical properties |
Organic Electronics | Conductive Polymers | Improved charge transport properties |
Fragrance Chemistry
Another intriguing application of this compound is within fragrance chemistry. Derivatives of this compound have been utilized to synthesize spirocyclic compounds that exhibit desirable olfactory properties. For example, spiro[4.5]decanone derivatives prepared from this compound have been reported to possess fruity and floral notes, making them suitable for use in perfumery .
Mechanism of Action
The mechanism of action of 3-chlorocyclohex-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The chlorine atom at the third position makes the compound susceptible to nucleophilic attack, leading to various substitution reactions. Additionally, the enone structure allows for conjugate addition reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of 3-Chlorocyclohex-2-en-1-one are influenced by its substituents. Below is a comparative analysis with key analogues:
Key Observations :
- Chlorine vs. Amino Groups: The chlorine atom in this compound enhances electrophilicity at C(3), facilitating nucleophilic aromatic substitution (e.g., with phenols to form 3-aryloxy derivatives ). In contrast, the amino group in 3-Amino-2-cyclohexen-1-one introduces nucleophilic character, enabling participation in condensation or hydrogen-bonding interactions .
- Steric and Electronic Effects: Methyl substituents (e.g., in 3-Methylcyclohex-2-en-1-one) reduce reactivity toward electrophilic additions due to steric shielding, whereas chlorine’s electron-withdrawing nature increases the enone’s susceptibility to cycloaddition reactions .
Reactivity in Key Reactions
Substitution Reactions
This compound undergoes smooth substitution with phenols under mild conditions (K₂CO₃, ambient temperature) to yield 3-(aryloxy)cyclohex-2-en-1-ones, a precursor to 3-aryloxyphenols . This contrasts with 3-Amino-2-cyclohexen-1-one, which is more prone to oxidation or side reactions under basic conditions due to the amine’s nucleophilicity .
Cycloaddition Reactions
Despite the general poor reactivity of chloroenones, this compound participates in clean cycloadditions with electron-rich dienes (e.g., 1,2-dimethoxyethylene) without requiring harsh conditions . This is atypical for chlorinated enones, which often demand elevated temperatures or catalysts.
Biological Activity
3-Chlorocyclohex-2-en-1-one is a compound of significant interest in organic chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting recent research findings, synthesis methods, and applications.
Chemical Structure and Synthesis
This compound features a cyclohexene ring with a chloro group and a carbonyl group at the 1,3 positions. The synthesis of this compound typically involves the use of cyclohexan-1,3-dione as a precursor. One notable method is the Vilsmeier reagent approach, which allows for the formation of this compound under mild conditions without heavy metals or ligands, making it an environmentally friendly option .
Antitumor Properties
Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, compounds derived from this structure have been shown to inhibit cancer cell proliferation in various models, including in vivo studies using zebrafish . The mechanism often involves selective targeting of cancer stem cells (CSCs), which are notoriously resistant to conventional therapies. Research demonstrated that certain derivatives could kill over 50% of cancer cells at concentrations as low as 10 µM .
Anti-inflammatory Effects
In addition to antitumor properties, compounds related to this compound have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Case Study 1: Anticancer Activity in Zebrafish Models
A study evaluated the effects of a derivative of this compound on BCR-ABL+ chronic myeloid leukemia (CML) cells using zebrafish xenografts. The results indicated that the compound significantly inhibited tumor growth with minimal toxicity to the host organism, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Synthesis and Characterization
Another research project focused on synthesizing various derivatives from this compound. The synthesized compounds were characterized using techniques like NMR and mass spectrometry, confirming their structures and providing insight into their potential biological activities. This study highlighted the versatility of the compound as a scaffold for developing new therapeutic agents .
Research Findings Summary
Study | Findings | Biological Activity |
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Study 1 | Inhibition of CML cell proliferation | Antitumor |
Study 2 | Synthesis of derivatives with confirmed structures | Potential anti-inflammatory properties |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-Chlorocyclohex-2-en-1-one and its derivatives?
- Methodology : A multi-step synthesis involves treating this compound with phenols in the presence of K₂CO₃ to form 3-(aryloxy)cyclohex-2-en-1-ones. Subsequent bromination using N-bromosuccinimide (NBS) in DMF at the C(2) position, followed by aromatization with 1,8-diazabicycloundec-7-ene (DBU) in toluene or acetonitrile, yields 3-(aryloxy)phenols. Ambient temperature conditions and avoidance of heavy metals/ligands simplify the process .
- Key Considerations : Ensure precise stoichiometric ratios during bromination and monitor reaction progress via TLC or HPLC to minimize side products.
Q. How can researchers characterize the structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring structure.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (C₆H₇ClO₂, MW 146.57 g/mol) .
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact with toxic vapors or dust.
- Store in airtight containers away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. Why does this compound exhibit unexpected reactivity in cycloaddition reactions?
- Mechanistic Insight : Despite chloroenones typically showing poor reactivity, this compound undergoes clean cycloaddition with 1,2-dimethoxyethylene due to electron-withdrawing effects of the chlorine atom, which polarizes the enone system. This enhances electrophilicity at the β-carbon, facilitating [2+2] or [4+2] cycloadditions .
- Experimental Validation : Monitor reaction progress via NMR to confirm regioselectivity and rule out competing pathways.
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?
- Parameter Optimization :
- Temperature : Aromatization with DBU proceeds efficiently at 80–100°C in toluene.
- Catalyst Screening : Test alternative bases (e.g., NaH) to reduce reaction time.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromination efficiency by stabilizing intermediates .
- Data-Driven Approach : Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, base strength).
Q. How should researchers resolve contradictions in reported synthetic yields for this compound derivatives?
- Case Study : Discrepancies in bromination yields (e.g., 60–85%) may arise from variations in NBS purity or residual moisture.
- Troubleshooting Steps :
- Standardize reagent sources and pre-dry solvents.
- Validate reproducibility via triplicate experiments under inert atmospheres.
Q. What strategies mitigate by-product formation during the synthesis of 3-(aryloxy)phenols?
- By-Product Analysis : Common impurities include di-brominated species or unreacted intermediates.
- Mitigation Tactics :
- Use stoichiometric control (1.1 eq. NBS) to limit over-bromination.
- Purify intermediates via column chromatography (hexane/ethyl acetate gradients) .
Q. How does the stability of this compound vary under different storage conditions?
- Stability Profile :
Properties
IUPAC Name |
3-chlorocyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTXPEOKLIDWIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340886 | |
Record name | 3-chlorocyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5682-75-7 | |
Record name | 3-chlorocyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorocyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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